alpha-Ergocryptine
CAS No.: 511-09-1
Cat. No.: VC21352508
Molecular Formula: C32H41N5O5
Molecular Weight: 575.7 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 511-09-1 |
---|---|
Molecular Formula | C32H41N5O5 |
Molecular Weight | 575.7 g/mol |
IUPAC Name | N-[2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
Standard InChI | InChI=1S/C32H41N5O5/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20/h6,8-9,13,15,17-18,20,24-26,33,41H,7,10-12,14,16H2,1-5H3,(H,34,38) |
Standard InChI Key | YDOTUXAWKBPQJW-UHFFFAOYSA-N |
Isomeric SMILES | CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O |
SMILES | CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O |
Canonical SMILES | CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O |
Appearance | Pale Yellow Solid |
Melting Point | >117°C |
Chemical Structure and Properties
Alpha-Ergocryptine possesses a complex molecular structure based on the ergoline ring system with attached peptide components. The compound shares structural similarities with other ergopeptines but contains specific peptide moieties that distinguish it from related compounds. The synthesis of alpha-ergocryptine involves a complex pathway, with the enantioefficient synthesis representing a significant advancement in organic chemistry.
Based on available research data, a direct synthetic pathway for alpha-ergocryptine has been developed, described as the "first direct synthesis of (+)-lysergic acid" suitable for scale-up. This synthesis involves a sequence of reactions starting with bromoketones that are transformed through multiple steps to eventually produce alpha-ergocryptine .
The synthetic pathway includes:
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Reaction of specific bromoketones with amine compounds
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Transformation of resulting diketones into unsaturated ketones
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Resolution to obtain the correct stereoisomer
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Further transformation using established methods to obtain lysergic acid
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Coupling with the peptide component to produce the final alpha-ergocryptine compound
Molecular Properties
Alpha-Ergocryptine's molecular characteristics can be compared with its dihydro derivative, which has been more extensively studied:
Property | Alpha-Ergocryptine | Dihydro-alpha-ergocryptine |
---|---|---|
Molecular Formula | C₃₂H₄₁N₅O₅ | C₃₂H₄₃N₅O₅ |
Molecular Weight | ~575.7 g/mol | 577.7143 g/mol |
Structural Feature | Contains additional double bond | Hydrogenated form |
Stereochemistry | Multiple stereogenic centers | 7 defined stereocenters |
Derived From | (+)-Lysergic acid | Hydrogenation of alpha-ergocryptine |
Pharmacology
Receptor Interactions
While specific pharmacological data for alpha-ergocryptine itself is limited in the search results, information about its derivatives provides valuable insights into its probable mechanism of action. Based on structural similarities, alpha-ergocryptine likely interacts with various neurotransmitter receptors, particularly those in the dopaminergic system.
The brominated derivative, 2-bromo-alpha-ergocryptine (CB-154), is described as an ergot alkaloid that stimulates dopaminergic receptors . This suggests that the parent compound, alpha-ergocryptine, likely possesses similar dopaminergic activity.
The receptor binding profile of dihydro-alpha-ergocryptine provides further insights, as it demonstrates:
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Agonist activity at dopamine D2 receptors
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Partial agonist activity at dopamine D1 and D3 receptors
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Antagonistic activity at serotonin receptors, particularly 5-hydroxytryptamine receptor 7
Receptor Binding Data
Physiological Effects
The physiological effects of alpha-ergocryptine derivatives provide insights into the potential effects of the parent compound. Most notably, 2-bromo-alpha-ergocryptine (CB-154) has been shown to cause "a widely varying, but significant increase in plasma GH [growth hormone] levels" in both normal and acromegalic subjects .
This influence on growth hormone secretion suggests interaction with the dopaminergic regulation of pituitary hormone release, a characteristic that may be shared by alpha-ergocryptine itself, though possibly to a different degree of potency.
Therapeutic Applications
Research and Clinical Applications
The dihydro derivative has been studied for multiple clinical applications:
Condition | Application Stage | Notes |
---|---|---|
Parkinson's Disease | Early treatment studies | Often used in combination with levodopa |
Migraine | Prophylaxis | Studied for preventive effects |
Hypotension | Treatment | For low blood pressure management |
Peripheral Vascular Disorders | Treatment | For vascular insufficiency |
Age-related Cognitive Decline | Approved (as part of mixture) | Component of Ergoloid mesylate (Hydergine) |
Dihydro-alpha-ergocryptine has been approved by the FDA as part of a combination product (Hydergine) that includes other ergot alkaloids (dihydroergocornine, dihydroergocristine, and dihydro-beta-ergocryptine) for the treatment of dementia and cerebrovascular insufficiency .
Research with 2-bromo-alpha-ergocryptine (CB-154) has focused on its effects on growth hormone regulation, suggesting potential applications in endocrine disorders .
Pharmacodynamics
The pharmacodynamic profile of dihydro-alpha-ergocryptine provides insights into the potential effects of alpha-ergocryptine:
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In Parkinson's disease patients, dihydro-alpha-ergocryptine's interaction with dopamine receptors generates significant clinical improvement and reduces motor complications and side effects
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Long-term clinical trials combining dihydro-alpha-ergocryptine with levodopa reported symptom improvement or complete resolution in 80% of tested individuals
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The compound demonstrates potential neuroprotective effects, possibly related to the activation of NF-kB
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Effects on dopamine D2 receptors result in reduced prolactin plasma levels and induced hypotension
Derivatives and Related Compounds
Dihydro-alpha-ergocryptine
Dihydro-alpha-ergocryptine is a hydrogenated derivative of alpha-ergocryptine that has been more extensively studied and developed for clinical applications. It is described as a "nootropic with an unknown mechanism of action indicated in individuals over sixty who manifest signs and symptoms of an idiopathic decline in mental capacity" .
Key characteristics include:
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High-affinity binding to alpha-1 and alpha-2 adrenoreceptors
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Potent agonist activity at dopamine D2 receptors
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Partial agonist activity at dopamine D1 and D3 receptors
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Approved as a component of ergoloid mesylate for treating age-related cognitive decline
2-Bromo-alpha-ergocryptine (CB-154)
This brominated derivative of alpha-ergocryptine has been specifically studied for its effects on growth hormone regulation. Research has demonstrated that it stimulates dopaminergic receptors and causes significant increases in plasma growth hormone levels in both normal subjects and those with acromegaly .
The compound's effects on growth hormone suggest potential applications in disorders involving dysregulation of this hormone, which may extend to the parent compound alpha-ergocryptine, though likely with different potency and specificity.
Parameter | Dihydro-alpha-ergocryptine Value | Notes |
---|---|---|
Absorption | Rapid but low bioavailability (<5%) | Due to first-pass hepatic metabolism |
Time to Peak Plasma Concentration | 30-120 minutes | Not affected by food co-administration |
Peak Plasma Concentration | 2157 pg/ml | After 1 hour with repeated oral dosing |
Volume of Distribution | 11.054 L (IV), 218.630 L (oral) | Based on preclinical studies |
Protein Binding | High | Shows affinity for intact human platelets |
Metabolism | Linear with active metabolites | Primarily via CYP 3A4 |
Elimination | Mainly via feces | Very low urinary excretion |
Half-life | 12-16 hours | Based on Parkinson's disease models |
Clearance | 1.129 L/h (IV), 25.98 L/h (oral) | Based on preclinical studies |
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